molecular formula C9H14N4 B1399691 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 1159530-85-4

3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No. B1399691
M. Wt: 178.23 g/mol
InChI Key: NUUANGLRKGELNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” is a part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . These compounds are considered building blocks in medicinal chemistry . They are synthesized from commercially available nonexpensive reagents and have potential for further synthetic application for medicinally oriented synthesis .


Synthesis Analysis

The synthesis of “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH is regulated to 6, and impurities are removed to obtain the intermediate . This intermediate is then reacted with chlorobenzene and trifluoroacetic anhydride . After several more steps, the final product is obtained .


Molecular Structure Analysis

The molecular structure of “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” is characterized by a triazolo[4,3-a]pyrazine core . This core structure is considered a “privileged structure” in medicinal chemistry, providing potent ligands for numerous receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” are complex and involve multiple steps . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Scientific Research Applications

Synthesis Methods

  • Innovative Synthesis Techniques

    Research has developed novel methods for synthesizing various derivatives of 1,2,4-triazolo[4,3-a]pyrazines, including 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine. These methods have emphasized simplicity, good yields, and convenience (Lee et al., 1989).

  • Facile Synthesis Approaches

    Researchers have applied facile and expedient one-pot synthesis techniques for derivatives, using innovative oxidizing agents and conditions to create versatile synthetic scaffolds (Mal et al., 2015).

Biological and Medicinal Applications

  • Antimicrobial Properties

    Certain derivatives of 1,2,4-triazolo[4,3-a]pyrazines have demonstrated potent antimicrobial properties, expanding their potential in medicinal chemistry (Prakash et al., 2011).

  • Anti-Cancer Activity

    Synthesized derivatives have shown promising anti-cancer properties. For example, studies have focused on their antiproliferative action against human colon cancer cell lines, indicating potential applications in cancer therapy (Raveesha et al., 2020).

  • Anticonvulsant Efficacy

    Some 1,2,4-triazolo[4,3-a]pyrazine derivatives have exhibited significant anticonvulsant activity, suggesting their utility in treating seizures and related disorders (Kelley et al., 1995).

  • Renin Inhibition for Blood Pressure Regulation

    Derivatives have been synthesized as inhibitors of human renin, indicating potential applications in managing hypertension and related cardiovascular conditions (Bradbury et al., 1991).

Chemical and Pharmaceutical Development

  • Functionalization and Optimization

    Research has focused on the selective functionalization of these compounds, aiming to enhance their chemical properties and potential pharmaceutical applications (Demmer et al., 2015).

  • Intermediate in Anticancer Drug Synthesis

    Some derivatives serve as key intermediates in the synthesis of small molecule anticancer drugs, highlighting their significance in drug development processes (Zhang et al., 2019).

  • Diversity in Synthesis and Application

    The versatility in the synthesis of these compounds has enabled the development of a wide range of derivatives, each with unique properties and potential applications in various fields of science and medicine (Comas et al., 2009).

Future Directions

The future directions for “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” and similar compounds involve further exploration of their potential in medicinal chemistry . The development of a small molecule library of these compounds provides opportunities for further synthetic applications .

properties

IUPAC Name

3-cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-7(3-1)9-12-11-8-6-10-4-5-13(8)9/h7,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUANGLRKGELNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Reactant of Route 2
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Reactant of Route 3
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Reactant of Route 4
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Reactant of Route 5
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Reactant of Route 6
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

Citations

For This Compound
1
Citations
OV Borysov, VV Voloshchuk, MA Nechayev… - Chemistry of …, 2023 - Springer
The article highlights the challenges and opportunities in the development of the piperazine-fused triazoles. Approaches toward medicinal chemistry relevant building blocks based on [1…
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.